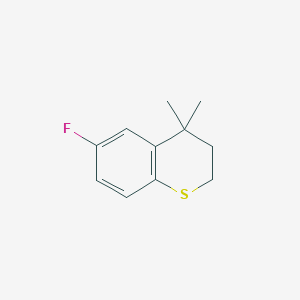
3-Iodo-4,4-dimethylcyclohexan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Iodo-4,4-dimethylcyclohexan-1-one is an organic compound with the molecular formula C₈H₁₃IO It is a derivative of cyclohexanone, where the cyclohexane ring is substituted with an iodine atom at the third position and two methyl groups at the fourth position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Iodo-4,4-dimethylcyclohexan-1-one typically involves the iodination of 4,4-dimethylcyclohexanone. One common method is the reaction of 4,4-dimethylcyclohexanone with iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under acidic conditions. The reaction proceeds through the formation of an intermediate iodohydrin, which subsequently undergoes dehydration to yield the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to achieve higher yields and purity. Additionally, continuous flow reactors and other advanced technologies may be employed to enhance efficiency and safety in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
3-Iodo-4,4-dimethylcyclohexan-1-one can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as hydroxide, cyanide, or amines, leading to the formation of different substituted cyclohexanones.
Reduction Reactions: The carbonyl group can be reduced to form the corresponding alcohol, 3-iodo-4,4-dimethylcyclohexanol, using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium hydroxide, potassium cyanide, or primary amines in polar solvents like water or ethanol.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride in solvents like ethanol or tetrahydrofuran.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Major Products Formed
Substitution: Various substituted cyclohexanones depending on the nucleophile used.
Reduction: 3-Iodo-4,4-dimethylcyclohexanol.
Oxidation: Carboxylic acids or other oxidized derivatives.
Aplicaciones Científicas De Investigación
3-Iodo-4,4-dimethylcyclohexan-1-one has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties. The iodine atom may enhance the compound’s reactivity and interaction with biological targets.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological properties.
Mecanismo De Acción
The mechanism of action of 3-Iodo-4,4-dimethylcyclohexan-1-one depends on its specific application. In general, the compound’s reactivity is influenced by the presence of the iodine atom and the carbonyl group. The iodine atom can participate in electrophilic substitution reactions, while the carbonyl group can undergo nucleophilic addition or reduction. These interactions can affect molecular targets and pathways, leading to various biological or chemical effects .
Comparación Con Compuestos Similares
Similar Compounds
4,4-Dimethylcyclohexanone: Lacks the iodine atom, making it less reactive in certain substitution reactions.
3-Bromo-4,4-dimethylcyclohexan-1-one: Similar structure but with a bromine atom instead of iodine, leading to different reactivity and properties.
3-Chloro-4,4-dimethylcyclohexan-1-one: Contains a chlorine atom, which also affects its chemical behavior differently compared to the iodine derivative.
Uniqueness
3-Iodo-4,4-dimethylcyclohexan-1-one is unique due to the presence of the iodine atom, which significantly influences its reactivity and potential applications. The larger atomic radius and higher electronegativity of iodine compared to other halogens can lead to distinct chemical and biological properties, making this compound particularly valuable in various research fields.
Propiedades
Fórmula molecular |
C8H13IO |
|---|---|
Peso molecular |
252.09 g/mol |
Nombre IUPAC |
3-iodo-4,4-dimethylcyclohexan-1-one |
InChI |
InChI=1S/C8H13IO/c1-8(2)4-3-6(10)5-7(8)9/h7H,3-5H2,1-2H3 |
Clave InChI |
UGHYXRIWMKPNKC-UHFFFAOYSA-N |
SMILES canónico |
CC1(CCC(=O)CC1I)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![4-{[(1-methyl-1H-pyrrol-2-yl)methyl]amino}pentan-1-ol](/img/structure/B13317306.png)



![1-[2-(Methylsulfanyl)ethyl]-1H-indol-6-amine](/img/structure/B13317343.png)
